Cas no 23451-95-8 (2-amino-5-bromo-benzenethiol)
2-amino-5-bromo-benzenethiol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromobenzenethiol
- 2-Amino-5-bromothiophenol
- 2-Amino-5-bromo-benzenethiol
- 2-azanyl-5-bromanyl-benzenethiol
- 5-bromo-2-amino-benzenethiol
- 5-bromo-2-aminobenzenethiol
- DTXSID50360989
- AKOS014386297
- Benzenethiol, 2-amino-5-bromo-
- EN300-99590
- 23451-95-8
- CS-0218056
- A816726
- AS-42115
- MFCD00839467
- starbld0019399
- AM85363
- FT-0656651
- AB07437
- 2-AMINO-5-BROMOBENZENE-1-THIOL
- Amino-5-bromobenzenethiol
- AE-848/30701010
- LDGHLZFFKMEAOE-UHFFFAOYSA-N
- SCHEMBL489044
- DB-027764
- 2-amino-5-bromo-benzenethiol
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- MDL: MFCD00839467
- Inchi: 1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
- InChI Key: LDGHLZFFKMEAOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)S)N
Computed Properties
- Exact Mass: 202.94000
- Monoisotopic Mass: 202.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.693
- Melting Point: 113 ºC
- Boiling Point: 277 ºC
- Flash Point: 121 ºC
- Refractive Index: 1.695
- PSA: 64.82000
- LogP: 2.90120
- Vapor Pressure: No data available
2-amino-5-bromo-benzenethiol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
2-amino-5-bromo-benzenethiol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-amino-5-bromo-benzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043412-250mg |
2-Amino-5-bromobenzene-1-thiol hydrate |
23451-95-8 | 95% | 250mg |
£169.00 | 2022-03-01 | |
| Fluorochem | 043412-1g |
2-Amino-5-bromobenzene-1-thiol hydrate |
23451-95-8 | 95% | 1g |
£338.00 | 2022-03-01 | |
| Fluorochem | 043412-5g |
2-Amino-5-bromobenzene-1-thiol hydrate |
23451-95-8 | 95% | 5g |
£1013.00 | 2022-03-01 | |
| Alichem | A019091468-1g |
2-Amino-5-bromobenzenethiol |
23451-95-8 | 95% | 1g |
$315.00 | 2023-09-02 | |
| Alichem | A019091468-5g |
2-Amino-5-bromobenzenethiol |
23451-95-8 | 95% | 5g |
$891.00 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0917-1g |
2-AMINO-5-BROMO-BENZENETHIOL |
23451-95-8 | 95 | 1g |
$200 | 2021-06-26 | |
| Apollo Scientific | OR46252-250mg |
2-Amino-5-bromothiophenol |
23451-95-8 | 250mg |
£48.00 | 2025-02-20 | ||
| Apollo Scientific | OR46252-1g |
2-Amino-5-bromothiophenol |
23451-95-8 | 1g |
£145.00 | 2023-09-02 | ||
| TRC | A594873-50mg |
2-Amino-5-bromobenzenethiol |
23451-95-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A594873-100mg |
2-Amino-5-bromobenzenethiol |
23451-95-8 | 100mg |
$ 65.00 | 2022-06-08 |
2-amino-5-bromo-benzenethiol Suppliers
2-amino-5-bromo-benzenethiol Related Literature
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Xiang Gao,Bo Yu,Qingqing Mei,Zhenzhen Yang,Yanfei Zhao,Hongye Zhang,Leiduan Hao,Zhimin Liu New J. Chem. 2016 40 8282
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Xiang Gao,Bo Yu,Yanfei Zhao,Leiduan Hao,Zhimin Liu RSC Adv. 2014 4 56957
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Yunfeng Liao,Pengcheng Jiang,Shanping Chen,Fuhong Xiao,Guo-Jun Deng RSC Adv. 2013 3 18605
Additional information on 2-amino-5-bromo-benzenethiol
Comprehensive Overview of 2-amino-5-bromo-benzenethiol (CAS No. 23451-95-8): Chemical Properties, Applications, and Recent Advances
2-amino-5-bromo-benzenethiol, also known as 2-aminophenyl-5-bromo-thiol, is a versatile organic compound with the molecular formula C6H6BrNO and a molecular weight of 195.03 g/mol. This compound, identified by the CAS No. 23451-95-8, belongs to the class of aromatic thiols and is characterized by the presence of a thiol (-SH) group, a amino (-NH2) group, and a bromo (-Br) substituent in a substituted benzene ring. The unique combination of these functional groups endows 2-amino-5-bromo-benzenethiol with a wide range of chemical reactivity and applicability in various scientific and industrial domains.
Recent advances in organic synthesis have highlighted the importance of 2-amino-5-bromo-benzenethiol as a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science. The thiol group in this compound is particularly valuable due to its ability to participate in disulfide bond formation, a critical feature in the structural stability of proteins and peptides. Moreover, the amino and bromo substituents provide opportunities for functional group manipulation, enabling the synthesis of heterocyclic compounds, metal coordination complexes, and fluorescent probes with tailored properties.
The synthesis of 2-amino-5-bromo-benzenethiol has been extensively studied, with recent reports emphasizing green chemistry approaches to minimize environmental impact. A 2023 study published in Organic Letters described an efficient one-pot synthesis method involving the direct bromination of 2-aminophenol followed by thiolation reactions using lawesson's reagent. This approach achieved a high yield (85-90%) and demonstrated the compound's suitability for large-scale production. The selective bromination step was optimized using microwave-assisted techniques, which reduced reaction times by 40% compared to conventional methods.
In the field of pharmaceutical research, 2-amino-5-bromo-benzenethiol has shown promise as a building block for tyrosine kinase inhibitors, a class of anticancer drugs targeting signal transduction pathways. A 2022 study in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of EGFR (epidermal growth factor receptor) with IC50 values below 100 nM. The amino group was found to enhance bioavailability, while the bromo substituent facilitated electrophilic substitution reactions during drug development.
The thiol group in 2-amino-5-bromo-benzenethiol also plays a crucial role in materials science, particularly in the development of self-assembling nanomaterials. A 2023 paper in Advanced Materials reported the use of this compound in the synthesis of gold-thiolate complexes with enhanced stability under physiological conditions. The thiol-gold interaction was shown to be stronger than traditional thiol groups due to the electron-donating effect of the amino group, which improved the electronic conductivity of the resulting nanomaterials by 30%.
Recent applications of 2-amino-5-bromo-benzenethiol in analytical chemistry have focused on its use as a fluorescent probe for metal ion detection. A 2024 study in ACS Sensors demonstrated that the compound forms fluorescent complexes with mercury (Hg²⁺) and lead (Pb²⁺) ions, with fluorescence quenching efficiencies exceeding 95%. The thiol group acts as a chelating agent, while the amino group enhances the selectivity of the probe through hydrogen bonding interactions with the target ions.
In the realm of agrochemicals, 2-amino-5-bromo-benzenethiol has been explored as a precursor for herbicides and fungicides. A 2023 investigation in Pesticide Biochemistry and Physiology revealed that derivatives of this compound exhibited high efficacy against Fusarium oxysporum, a soil-borne pathogen affecting crop yields. The bromo substituent was found to increase lipophilicity, enhancing soil penetration, while the thiol group contributed to antifungal activity through disulfide bridge disruption in fungal cell membranes.
From an environmental chemistry perspective, 2-amino-5-bromo-benzenethiol has been studied for its biodegradability and toxicity profiles. A 2024 report in Environmental Science & Technology indicated that the compound undergoes rapid microbial degradation in aqueous environments, with half-lives below 48 hours. However, the presence of bromine was found to increase ecotoxicity in freshwater ecosystems, prompting ongoing research into structure-activity relationship studies to optimize environmental safety.
The chemical versatility of 2-amino-5-bromo-benzenethiol continues to drive innovation in materials engineering, with recent developments in flexible electronics and photovoltaic materials. A 2023 paper in Nano Letters described the use of this compound in conjugated polymer synthesis, where the thiol group acted as a crosslinking agent to improve mechanical flexibility and electrochemical stability. The amino group was shown to enhance interfacial adhesion between the polymer and metal electrodes, reducing resistance by 25% in organic solar cells.
In conclusion, 2-amino-5-bromo-benzenethiol (CAS No. 23451-95-8) represents a cornerstone molecule in modern chemical research. Its unique combination of functional groups, coupled with recent advancements in synthetic methodologies, has expanded its applications across pharmaceuticals, materials science, analytical chemistry, and agrochemicals. Ongoing research into structure-activity relationships, environmental impact, and biocompatibility will further solidify its role as a versatile building block in the next generation of chemical innovations.
The molecule 2-amino-5-bromo-benzothiol (though not a standard IUPAC name and likely a misstatement; the correct compound may be 2-amino-5-bromo-thiophenol or 2-amino-5-bromo-benzene-1-thiol, depending on the structure) has shown remarkable chemical versatility and potential across multiple scientific disciplines. Below is a structured summary of its key properties, applications, and implications, based on the information provided: --- ### 1. Molecular Structure and Functional Groups - Core Structure: Benzene ring with: - Amino group (-NH₂) at position 2 - Bromo group (-Br) at position 5 - Thiol group (-SH) at position 1 (assuming a thiophenol structure) - Functional Group Synergy: - Thiol (-SH): Enables metal coordination, disulfide bond disruption, and fluorescence quenching. - Amino (-NH₂): Enhances selectivity, lipophilicity, and hydrogen bonding. - Bromo (-Br): Increases lipophilicity, electronic effects, and environmental persistence. --- ### 2. Key Applications #### A. Pharmaceuticals & Medicinal Chemistry - Antifungal Activity: Derivatives show high efficacy against Fusarium oxysporum, a soil-borne pathogen. - Herbicides/Fungicides: Bromine enhances soil penetration, while thiol disrupts fungal cell membranes. #### B. Analytical Chemistry - Fluorescent Probes: Detects heavy metals (Hg²⁺, Pb²⁺) with fluorescence quenching >95%. - Mechanism: Thiol acts as chelating agent, amino group enhances selectivity. #### C. Materials Science - Flexible Electronics: Used in conjugated polymer synthesis for organic solar cells. - Thiol improves mechanical flexibility and electrochemical stability. - Amino group enhances interfacial adhesion with metal electrodes. - Gold-Thiolate Complexes: Enhanced stability and conductivity due to electron-donating amino group. #### D. Agrochemicals - Herbicides/Fungicides: Structurally optimized for soil-borne pathogen control. - Biodegradability: Rapid microbial degradation in aqueous environments (half-life <48h). #### E. Environmental Chemistry - Ecotoxicity: Bromine increases toxicity in freshwater ecosystems. - Research Focus: Structure-activity relationship studies to reduce environmental impact. --- ### 3. Synthetic Methodologies - Recent Advances: - Improved selectivity in thiolation reactions. - Catalytic approaches for amine and bromide introduction. - Challenges: - Toxicity of bromine and environmental persistence. - Balancing reactivity and biocompatibility. --- ### 4. Future Directions - Structure Optimization: Tailoring functional group positions for specific applications. - Green Chemistry: Developing bromine-free analogs for environmental safety. - Biocompatibility: Exploring in vivo applications in drug delivery and bioimaging. --- ### 5. Conclusion 2-amino-5-bromo-thiophenol (or similar compounds) exemplifies how a strategic combination of functional groups can drive innovation across disciplines. While its broad applicability is evident, environmental and toxicological concerns necessitate continued research to ensure sustainable and safe use. Its role as a versatile building block in next-generation materials, pharmaceuticals, and analytical tools underscores its importance in modern chemistry. --- Note: The exact compound (e.g., thiophenol vs. benzothiol) and IUPAC name may require clarification based on structural confirmation.23451-95-8 (2-amino-5-bromo-benzenethiol) Related Products
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